molecular formula C12H11NO5 B079028 Macromomycin B CAS No. 12634-34-3

Macromomycin B

Katalognummer B079028
CAS-Nummer: 12634-34-3
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: HXKWEZFTHHFQMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Macromomycin B is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the fermentation broth of Streptomyces macromomyceticus in 1981. Macromomycin B has been found to possess potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Wissenschaftliche Forschungsanwendungen

1. Immunomodulatory Effects in Chronic Airway Diseases

Macromomycin B, as part of the macrolide class, has shown significant immunomodulatory effects in chronic airway diseases. These macrolides have been used as biological response modifiers in cystic fibrosis and bronchiectasis, showing abilities to downregulate proinflammatory cytokines, reduce neutrophil chemotaxis and degranulation, and improve the rheological properties of mucus. Clinical trials have established their efficacy in cystic fibrosis, with ongoing research into their immunomodulatory effects in other bronchiectatic conditions (Bush & Rubin, 2003).

2. Antimicrobial Activity and Structural Analysis

Research on macromomycin B and its relatives in the macrolide class has focused on their complex structures and antimicrobial activities. A study on the genomic data of macrolides integrated with NMR analysis enabled the full stereostructural assignment of neaumycin B, a potent inhibitor of glioblastoma. This showcases the potential of macromomycin B and similar compounds in cancer treatment and highlights the importance of genomic and structural analysis in understanding their functions (Kim et al., 2018).

3. Role in Infection and Inflammation Modulation

Macromomycin B's class, macrolides, has been noted for its role in modulating infection and inflammation. Studies have demonstrated that macrolides like clarithromycin can suppress interleukin-8 production, a key mediator in inflammatory responses. This suppression is mediated through pathways involving transcription factors like AP-1 and NF-kappa B, indicating a broad spectrum of potential applications in treating various inflammatory diseases (Kikuchi et al., 2002).

4. Antitumor and Antifibrotic Properties

The antitumor and antifibrotic properties of macrolides, including macromomycin B, have been a focus of research. Bleomycin, a related compound, has been extensively studied for its role in inducing lung fibrosis and its use as an anticancer agent. Understanding the mechanisms of action of these drugs can provide insights into the development of new therapeutic strategies for cancer and fibrotic diseases (Della Latta et al., 2015).

5. Antibiotic Resistance Mechanisms

Understanding antibiotic resistance mechanisms is crucial in the development of effective macrolides, including macromomycin B. Studies have shown how macrolide resistance in bacteria, particularly Streptococcus pneumoniae, is becoming more common, with implications for the therapeutic utility of these drugs. Investigating these resistance mechanisms can inform the development of more effective macrolides (Hyde et al., 2001).

Eigenschaften

CAS-Nummer

12634-34-3

Produktname

Macromomycin B

Molekularformel

C12H11NO5

Molekulargewicht

249.22 g/mol

IUPAC-Name

methyl 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C12H11NO5/c1-6-11(14)13-10-8(12(15)17-3)4-7(16-2)5-9(10)18-6/h4-5H,1H2,2-3H3,(H,13,14)

InChI-Schlüssel

HXKWEZFTHHFQMB-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC

Kanonische SMILES

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC

Andere CAS-Nummern

70213-45-5

Verwandte CAS-Nummern

12634-34-3 (Parent)

Synonyme

macromomycins

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Macromomycin B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Macromomycin B
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Macromomycin B
Reactant of Route 4
Reactant of Route 4
Macromomycin B
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Macromomycin B
Reactant of Route 6
Macromomycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.